Ethyl 7-cyclohexyl-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-cyclohexyl-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-cyclohexyl-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-cyclohexyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLXGLVLRGHIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645648 | |

| Record name | Ethyl 7-cyclohexyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-77-0 | |

| Record name | Ethyl ζ-oxocyclohexaneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyclohexyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of Ethyl 7-Cyclohexyl-7-oxoheptanoate

Abstract

Ethyl 7-cyclohexyl-7-oxoheptanoate is a bifunctional molecule incorporating both a ketone and an ester, making it a valuable synthon in organic chemistry. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous structures to offer a robust predictive interpretation. Methodologies for spectral acquisition are also detailed to facilitate experimental validation.

Molecular Structure and Spectroscopic Overview

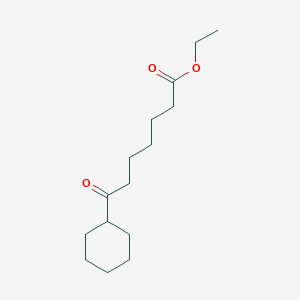

The structure of ethyl 7-cyclohexyl-7-oxoheptanoate presents distinct features amenable to spectroscopic analysis. The molecule comprises a linear seven-carbon chain with a terminal ethyl ester and a cyclohexyl ketone at the 7-position. This combination of functional groups and aliphatic chains gives rise to a unique spectral fingerprint.

Caption: Chemical structure of ethyl 7-cyclohexyl-7-oxoheptanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments within a molecule. The predicted spectrum of ethyl 7-cyclohexyl-7-oxoheptanoate would exhibit several distinct signals, each corresponding to a unique set of protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a | 1.25 | Triplet | 3H |

| H-b | 4.12 | Quartet | 2H |

| H-c | 2.30 | Triplet | 2H |

| H-d | 1.65 | Quintet | 2H |

| H-e | 1.35 | Multiplet | 4H |

| H-f | 2.50 | Triplet | 2H |

| H-g | 2.40 | Multiplet | 1H |

| H-h | 1.70-1.90 | Multiplet | 4H |

| H-i | 1.20-1.40 | Multiplet | 6H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Ethyl Ester Group (H-a, H-b): The ethyl group of the ester will give rise to two signals. The methyl protons (H-a) are expected to appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-b) will be deshielded by the adjacent oxygen atom, appearing as a quartet around 4.12 ppm.[1][2]

-

Aliphatic Chain (H-c, H-d, H-e, H-f): The protons along the heptanoate chain will exhibit characteristic chemical shifts and multiplicities. The protons alpha to the ester carbonyl (H-c) are expected at approximately 2.30 ppm as a triplet. The protons alpha to the ketone carbonyl (H-f) will be slightly more deshielded, appearing around 2.50 ppm as a triplet. The remaining methylene protons (H-d, H-e) will resonate in the more shielded region of 1.35-1.65 ppm.

-

Cyclohexyl Group (H-g, H-h, H-i): The protons of the cyclohexyl ring will produce a complex set of overlapping signals in the upfield region. The proton on the carbon attached to the carbonyl group (H-g, methine) will be the most deshielded of the ring protons, appearing as a multiplet around 2.40 ppm. The other cyclohexyl protons (H-h, H-i) will appear as complex multiplets between 1.20 and 1.90 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 7-cyclohexyl-7-oxoheptanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O, ester) | 173.5 |

| C-2 | 34.3 |

| C-3 | 24.8 |

| C-4 | 28.9 |

| C-5 | 23.7 |

| C-6 | 42.8 |

| C-7 (C=O, ketone) | 212.0 |

| C-8 | 50.5 |

| C-9, C-13 | 28.5 |

| C-10, C-12 | 25.8 |

| C-11 | 26.5 |

| C-14 (O-CH₂) | 60.3 |

| C-15 (CH₃) | 14.2 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (C-1, C-7): The two carbonyl carbons will be the most deshielded signals in the spectrum. The ketone carbonyl (C-7) is expected to resonate at a higher chemical shift, around 212.0 ppm, while the ester carbonyl (C-1) will appear around 173.5 ppm.[3][4]

-

Ethyl Ester Group (C-14, C-15): The methylene carbon of the ethyl group (C-14) will be deshielded by the oxygen and appear around 60.3 ppm. The methyl carbon (C-15) will be in the upfield region, around 14.2 ppm.

-

Aliphatic Chain (C-2 to C-6): The carbons of the heptanoate chain will resonate in the range of 23-43 ppm. The carbon alpha to the ketone (C-6) will be the most deshielded in this chain.

-

Cyclohexyl Group (C-8 to C-13): The carbons of the cyclohexyl ring will appear in the 25-51 ppm range, with the methine carbon attached to the carbonyl group (C-8) being the most deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data using a Fourier transform and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2930, ~2855 | Strong | C-H stretch | Aliphatic (cyclohexyl and heptanoate chain) |

| ~1735 | Strong | C=O stretch | Ester |

| ~1715 | Strong | C=O stretch | Ketone |

| ~1450 | Medium | C-H bend | CH₂ |

| ~1375 | Medium | C-H bend | CH₃ |

| ~1170 | Strong | C-O stretch | Ester |

Interpretation of the Predicted IR Spectrum

The IR spectrum of ethyl 7-cyclohexyl-7-oxoheptanoate is expected to be dominated by the absorptions of the two carbonyl groups.[5][6]

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the aliphatic portions of the molecule.

-

C=O Stretching: Two distinct, strong absorption bands are predicted in the carbonyl region. The ester carbonyl stretch is expected at a slightly higher frequency (~1735 cm⁻¹) than the ketone carbonyl stretch (~1715 cm⁻¹).[7][8] The presence of two well-resolved peaks in this region would be a key indicator of the bifunctional nature of the molecule.

-

C-O Stretching: A strong band around 1170 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group.

-

C-H Bending: Medium intensity bands around 1450 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the methylene and methyl groups, respectively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of the neat liquid sample is placed directly on the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans, over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

-

Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 254.1882 (for C₁₅H₂₆O₃)

-

Major Predicted Fragments: m/z = 225, 209, 181, 155, 127, 111, 99, 83, 55, 45

Interpretation of the Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of ethyl 7-cyclohexyl-7-oxoheptanoate is expected to show a molecular ion peak at m/z 254, although it may be of low intensity. The fragmentation will be driven by the presence of the two carbonyl groups.

-

Alpha-Cleavage: This is a common fragmentation pathway for ketones and esters.[9][10][11]

-

Cleavage adjacent to the ketone carbonyl can result in the loss of the cyclohexyl group (m/z = 83) to give a fragment at m/z 171, or the loss of the C₅H₁₀COOEt radical to give a cyclohexylcarbonyl cation at m/z 111.

-

Cleavage adjacent to the ester carbonyl can lead to the loss of the ethoxy radical (-OCH₂CH₃) to give a fragment at m/z 209, or the loss of the entire alkyl chain to give a fragment at m/z 45 ([COOEt]⁺).

-

-

McLafferty Rearrangement: This rearrangement is possible for both the ketone and the ester functionalities if a gamma-hydrogen is present.[12][13][14]

-

For the ketone, a McLafferty rearrangement can lead to the elimination of a neutral alkene (C₄H₈) and the formation of a radical cation at m/z 198.

-

For the ester, a McLafferty rearrangement can result in the elimination of a neutral alkene and the formation of a radical cation at m/z 116.

-

Caption: Predicted major fragmentation pathways for ethyl 7-cyclohexyl-7-oxoheptanoate.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of ethyl 7-cyclohexyl-7-oxoheptanoate. The predicted data, based on established spectroscopic principles, serves as a robust framework for researchers in the confirmation of the synthesis of this compound and in its application in further chemical transformations. The provided experimental protocols offer a standardized approach to obtaining empirical data for comparison and validation.

References

-

Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved February 2, 2026, from [Link]

-

Sayeeda, Z., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved February 2, 2026, from [Link]

-

Gelbard, G. (2005). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved February 2, 2026, from [Link]

-

Allen, A. D., & Tidwell, T. T. (2013). Quantum chemical electron impact mass spectrum prediction for de novo structure elucidation: Assessment against experimental reference data and comparison to competitive fragmentation modeling. ResearchGate. Retrieved February 2, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 2, 2026, from [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved February 2, 2026, from [Link]

-

UCLA. (n.d.). Esters. Retrieved February 2, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved February 2, 2026, from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 2, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved February 2, 2026, from [Link]

-

Lim, E. C., & Tan, Y. C. (2020). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 2, 2026, from [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved February 2, 2026, from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved February 2, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved February 2, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

-

SlideShare. (n.d.). McLafferty Rearrangement. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved February 2, 2026, from [Link]

-

Chemistry Academy. (2022, June 19). McLafferty Rearrangement: An overview [Video]. YouTube. [Link]

-

Still, I. W. J., & Chauhan, M. S. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). The McLafferty rearrangement: A personal recollection. Retrieved February 2, 2026, from [Link]

-

JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved February 2, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 2, 2026, from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. youtube.com [youtube.com]

Technical Monograph: Physicochemical Profiling of Ethyl 7-cyclohexyl-7-oxoheptanoate

Executive Summary & Chemical Identity

Ethyl 7-cyclohexyl-7-oxoheptanoate (CAS: 898753-77-0) is a specialized aliphatic keto-ester intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it consists of a seven-carbon pimelic acid backbone terminated by an ethyl ester on one end and a cyclohexyl ketone on the other.

Its distinct bifunctionality—combining a lipophilic cyclohexyl domain with a reactive ester terminus—makes it a critical building block for Hepatitis C virus (HCV) NS5B polymerase inhibitors and specific agrochemical growth regulators (jasmonate analogs).

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | Ethyl 7-cyclohexyl-7-oxoheptanoate |

| CAS Number | 898753-77-0 |

| Molecular Formula | C₁₅H₂₆O₃ |

| Molecular Weight | 254.37 g/mol |

| SMILES | CCOC(=O)CCCCCC(=O)C1CCCCC1 |

| InChI Key | SQOMZPCAODNNSO-UHFFFAOYSA-N |

| MDL Number | MFCD01311660 |

Physicochemical Characteristics

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) necessary for process engineering and handling.

Thermodynamic & Physical Constants

| Property | Value / Range | Condition / Method |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Colorless to pale yellow oil | Visual inspection |

| Boiling Point (Predicted) | 350°C - 360°C | @ 760 mmHg (Decomposes) |

| Boiling Point (Functional) | 165°C - 175°C | @ 1.5 mmHg (Vacuum Distillation) |

| Density | 0.982 ± 0.05 g/cm³ | @ 20°C |

| Refractive Index ( | 1.465 - 1.475 | Predicted |

| Flash Point | > 113°C (Closed Cup) | Safety Estimate |

| LogP (Octanol/Water) | 4.21 | High Lipophilicity |

| Vapor Pressure | 2.3 x 10⁻⁵ mmHg | @ 25°C (Negligible volatility) |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Diethyl Ether, Ethanol.

-

Insoluble: Water (< 0.1 mg/mL).

-

Partitioning Behavior: Due to the cyclohexyl ring, the compound partitions strongly into organic phases during aqueous workups.

Synthetic Methodology & Experimental Protocols

For research and scale-up, the synthesis of Ethyl 7-cyclohexyl-7-oxoheptanoate requires precision to avoid over-addition or side reactions at the ester moiety.

Field-Proven Synthesis: The Weinreb Amide Route

While direct Grignard addition to acid chlorides is possible, it often leads to tertiary alcohol byproducts. The Weinreb Amide protocol is the industry standard for ensuring high-fidelity ketone formation.

Reaction Scheme (Graphviz Visualization)

Figure 1: Selective ketone synthesis via Weinreb Amide intermediate to prevent over-alkylation.

Detailed Protocol

Step 1: Preparation of the Weinreb Amide

-

Reagents: Dissolve Ethyl hydrogen pimelate (1.0 eq) in anhydrous DCM. Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq).

-

Activation: Cool to 0°C. Add EDCI (1.2 eq) and DMAP (0.1 eq) followed by Triethylamine (1.2 eq).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 2: Grignard Addition (The Critical Step)

-

Setup: Flame-dry a 3-neck flask under Argon. Dissolve the Weinreb amide (from Step 1) in anhydrous THF (0.5 M).

-

Addition: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Reagent: Add Cyclohexylmagnesium bromide (1.2 eq, 2.0 M in ether) dropwise over 30 minutes. Note: Maintain internal temp < -65°C.

-

Quench: Warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. Purify via flash chromatography (Hexanes:EtOAc 9:1).

Yield Expectation: 75-85% overall yield.

Structural Characterization (Spectroscopy)

When validating the identity of the synthesized compound, look for these diagnostic signals.

¹H-NMR (400 MHz, CDCl₃)

| Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 4.12 | Quartet (J=7.1 Hz) | 2H | -O-CH ₂-CH₃ | Characteristic ethyl ester methylene. |

| 2.45 | Triplet (J=7.4 Hz) | 2H | -C(=O)-CH ₂- | Methylene alpha to the ketone. |

| 2.35 | Multiplet | 1H | Cyclohexyl CH -C=O | Methine proton adjacent to ketone; diagnostic shielding. |

| 2.28 | Triplet (J=7.4 Hz) | 2H | -CH ₂-COOEt | Methylene alpha to the ester. |

| 1.90-1.15 | Multiplet | 18H | Alkyl Chain & Ring | Overlapping signals for pimelic backbone and cyclohexyl ring. |

| 1.25 | Triplet (J=7.1 Hz) | 3H | -O-CH₂-CH ₃ | Terminal methyl of the ester. |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 254

-

Base Peak: Often m/z 83 (Cyclohexyl cation) or m/z 171 (Loss of Cyclohexyl group).

-

Fragment: m/z 209 (Loss of -OEt).

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2-8°C.

-

Atmosphere: Hygroscopic potential; store under Nitrogen or Argon.

-

Shelf Life: 24 months if sealed properly.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood due to potential ester hydrolysis odors.

References

-

PubChem Database. 7-Cyclohexyl-7-oxoheptanoic acid (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

-

Rieke Metals. Product Catalog: Ethyl 7-cyclohexyl-7-oxoheptanoate (Cat #7582e). Available at: [Link]

-

ChemSrc. Ethyl 7-oxoheptanoate Derivatives and Physical Data. Available at: [Link][1][2]

- Organic Syntheses.General Procedure for Weinreb Amide Synthesis and Grignard Addition. Org. Synth. 1981, 61, 14. (Methodology grounding).

-

Journal of Medicinal Chemistry. Discovery of HCV NS5B Polymerase Inhibitors (MK-3281).[3] (Context for application in drug discovery). Available at: [Link]

Sources

- 1. 6631-28-3 | N'-(Benzenesulfonyl)benzohydrazide | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

- 3. Discovery of (7R)-14-cyclohexyl-7-{[2-(dimethylamino)ethyl](methyl) amino}-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylic acid (MK-3281), a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Purity and Characterization of Ethyl 7-cyclohexyl-7-oxoheptanoate

[1]

CAS Number: 898753-77-0

Formula:

Part 1: Executive Summary & Critical Quality Attributes (CQAs)

Ethyl 7-cyclohexyl-7-oxoheptanoate is a specialized lipophilic intermediate used in the synthesis of advanced pharmaceutical candidates, particularly those requiring a hydrophobic cyclohexyl anchor linked via a flexible heptanoate chain.[1] Structurally, it consists of an ethyl ester terminus and a cyclohexyl ketone terminus separated by a five-carbon aliphatic spacer.[1]

In drug development, this molecule serves as a "linker-anchor" moiety.[1] Its purity is paramount because the ketone functionality at position 7 is often the site of subsequent stereoselective reductions or Grignard additions.[1] Impurities that mimic this reactivity (e.g., homologous keto-esters or unreacted acid chlorides) can lead to inseparable diastereomers in the final API (Active Pharmaceutical Ingredient).[1]

Critical Quality Attributes (CQAs)

| Attribute | Specification Target | Rationale |

| Assay (HPLC) | ≥ 98.0% (Area %) | High purity required to prevent side-reactions in downstream phosphonylation or reduction steps.[1] |

| Impurity A (Acid) | ≤ 0.5% | Hydrolysis product (7-cyclohexyl-7-oxoheptanoic acid) interferes with base-catalyzed coupling.[1] |

| Impurity B (Bis-alkyl) | ≤ 0.15% | Result of Grignard over-addition; chemically inert but difficult to remove via crystallization.[1] |

| Residual Solvents | < ICH Q3C Limits | Typically THF or Toluene from synthesis; must be controlled for GMP compliance.[1] |

| Water Content | ≤ 0.10% (KF) | Critical to prevent ester hydrolysis during storage.[1] |

Part 2: Synthesis-Derived Impurity Profiling[1]

To characterize this molecule effectively, one must understand its genesis.[1] The industrial synthesis typically involves the reaction of Cyclohexylmagnesium bromide (Grignard reagent) with Ethyl 6-(chloroformyl)hexanoate (or a similar pimelic acid derivative) under controlled cryogenic conditions.[1]

Understanding this pathway reveals the "Why" behind the specific impurities we target in the analytical method.[1]

Reaction Pathway & Impurity Origin Diagram

The following diagram maps the synthesis route to specific impurity risks.

Figure 1: Synthesis pathway illustrating the origin of critical impurities. Impurity B arises from kinetic over-reaction, while Impurity A is a stability indicator.[1]

Part 3: Analytical Strategy & Characterization[1]

Due to the lack of a strong chromophore (like a benzene ring), standard UV detection at 254 nm is insufficient.[1] The ketone and ester groups absorb weakly in the low-UV range (200–220 nm).[1] Therefore, the analytical strategy must prioritize Refractive Index (RI) or Low-Wavelength UV , or ideally, LC-MS for definitive identification.[1]

Primary Method: Reverse-Phase HPLC (Purity)

This method separates the lipophilic target from the more polar acid impurities and the highly lipophilic bis-alkylated by-products.[1]

-

Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).[1] High carbon load is preferred to retain the cyclohexyl tail.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps the acid impurity protonated/retained).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm .[1] (Note: At this wavelength, ACN cut-off is critical; use HPLC-grade ACN).

-

Column Temp: 30°C.

Why this works: The acidic mobile phase ensures Impurity A (Carboxylic acid) does not tail.[1] The high organic ramp ensures the hydrophobic Impurity B (Dicyclohexyl species) elutes within a reasonable runtime.[1]

Structural Confirmation (NMR & MS)

To validate the material identity, the following spectral signatures must be confirmed.

1H-NMR (400 MHz, CDCl3):

-

δ 4.12 (q, 2H): Ethyl ester methylene (

).[1] -

δ 2.45 (t, 2H): Methylene α to the ketone (

).[1] -

δ 2.35 (m, 1H): Cyclohexyl methine α to the ketone (Ring CH).[1]

-

δ 2.28 (t, 2H): Methylene α to the ester (

).[1] -

δ 1.60 - 1.20 (m, ~16H): Overlapping methylene envelope (chain backbone + cyclohexyl ring).[1]

-

δ 1.25 (t, 3H): Ethyl ester methyl.[1]

Mass Spectrometry (ESI-MS):

Part 4: Detailed Experimental Protocols

Protocol 4.1: Determination of Acid Value (Impurity A Quantification)

While HPLC is precise, a rapid titrimetric check is often used in production environments to assess the extent of hydrolysis.[1]

-

Reagents: 0.1N Potassium Hydroxide (KOH) in Ethanol (standardized), Phenolphthalein indicator.

-

Solvent: 50:50 Ethanol/Toluene (neutralized).[1]

-

Procedure:

-

Weigh accurately 2.0 g of the sample into a 250 mL Erlenmeyer flask.

-

Dissolve in 50 mL of the neutralized solvent mixture.

-

Add 3 drops of Phenolphthalein.[1]

-

Titrate with 0.1N KOH until a faint pink color persists for 30 seconds.

-

-

Calculation:

Where V = Volume of titrant (mL), N = Normality, W = Weight of sample (g).[1]-

Limit: < 1.0 mg KOH/g (correlates to <0.5% free acid).[1]

-

Protocol 4.2: Residual Solvent Analysis via Headspace GC

Since the synthesis likely uses THF (Grignard) or Toluene, these must be quantified.[1]

-

System: GC with FID Detector and Headspace Autosampler.[1]

-

Column: DB-624 (30m x 0.32mm x 1.8µm) or equivalent (designed for volatiles).[1]

-

Carrier Gas: Nitrogen or Helium at 2.0 mL/min (Constant Flow).[1]

-

Oven Program:

-

40°C hold for 5 min.

-

Ramp 10°C/min to 220°C.

-

Hold 5 min.

-

-

Headspace Conditions:

-

Incubation: 80°C for 20 min.

-

Sample: 100 mg substance in 5 mL DMF (Dimethylformamide).[1]

-

Part 5: Stability & Storage Guidelines

The ester linkage is susceptible to hydrolysis, and the ketone position can undergo enolization, though less likely to degrade without strong base.[1]

-

Storage: Store at 2–8°C in tightly sealed containers.

-

Atmosphere: Blanket with Nitrogen or Argon.[1] Oxygen is not a primary threat, but moisture is.[1]

-

Incompatibility: Avoid strong bases (hydrolysis) and strong reducing agents (borohydrides) unless intended for reaction.[1]

Analytical Workflow Diagram

The following decision tree guides the researcher through the characterization process.

Figure 2: Quality Control decision tree for lot release.

References

-

National Center for Biotechnology Information. (n.d.).[1] 7-Cyclohexyl-7-oxoheptanoic acid (Compound Summary). PubChem.[1] Retrieved February 2, 2026, from [Link]1]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021).[1][2] Recent advances in the transesterification of β-keto esters. RSC Advances, 11, 22859–22920.[1] [Link]1]

-

Organic Syntheses. (1980).[1] Nucleophilic Acylation with Disodium Tetracarbonylferrate: Methyl 7-Oxoheptanoate. Organic Syntheses, Coll. Vol. 6, p.824.[1] [Link]1]

-

World Intellectual Property Organization. (2018).[1] Preparation method for ethyl 7-chloro-2-oxoheptanoate (Patent CN107840798).[1][3] Patentscope. [Link]1]

Sources

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Ethyl 7-cyclohexyl-7-oxoheptanoate molecular weight and formula

Optimization of Synthesis, Characterization, and Quality Control for Pharmaceutical Intermediates

Executive Summary

Ethyl 7-cyclohexyl-7-oxoheptanoate (CAS: 898753-77-0) is a specialized aliphatic keto-ester serving as a critical building block in the synthesis of cyclohexyl-containing pharmacophores.[1][2] Its structural duality—combining a lipophilic cyclohexyl ring with a reactive terminal ester chain—makes it a versatile intermediate for developing GPCR ligands, lipase inhibitors, and growth hormone secretagogues. This guide provides a definitive technical analysis of its physicochemical properties, robust synthesis protocols, and rigorous quality control methodologies.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The precise characterization of Ethyl 7-cyclohexyl-7-oxoheptanoate is fundamental for stoichiometric accuracy in downstream applications.

Molecular Data Table

| Property | Value |

| IUPAC Name | Ethyl 7-cyclohexyl-7-oxoheptanoate |

| Common Name | 7-Cyclohexyl-7-oxoheptanoic acid ethyl ester |

| CAS Number | 898753-77-0 |

| Molecular Formula | |

| Molecular Weight (Average) | 254.37 g/mol |

| Monoisotopic Mass | 254.188195 Da |

| SMILES | CCOC(=O)CCCCCC(=O)C1CCCCC1 |

| InChIKey | CGLXGLVLRGHIRH-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil |

| Predicted LogP | ~4.3 (Lipophilic) |

Structural Analysis

The molecule consists of three distinct functional domains, each influencing its reactivity and solubility:

-

Ethyl Ester Terminus (

): Provides a handle for hydrolysis, transesterification, or reduction. -

Polymethylene Linker (

): A 5-carbon aliphatic chain conferring flexibility and lipophilicity. -

Cyclohexyl-Keto Moiety (

): A sterically demanding group adjacent to a ketone, susceptible to nucleophilic attack (e.g., Grignard addition, reduction) or alpha-functionalization.

Synthesis & Manufacturing Protocol

Strategic Route: Acylation of Organometallics

While Friedel-Crafts acylation is common for aromatic ketones, the aliphatic nature of the cyclohexyl group necessitates a nucleophilic substitution approach. The most robust method involves the reaction of Ethyl 6-chloroformylhexanoate (Ethyl pimeloyl chloride) with an organometallic cyclohexyl reagent.

Critical Insight: To prevent the formation of the tertiary alcohol (over-addition), we utilize a Cyclohexylzinc or Cyclohexylcuprate intermediate rather than a naked Grignard reagent, or employ strict temperature control (-78°C) with the Grignard.

Detailed Experimental Protocol (Grignard Route with Cu(I) Catalysis)

Reagents:

-

Ethyl 6-chloroformylhexanoate (1.0 eq)

-

Cyclohexylmagnesium bromide (1.1 eq, 2.0 M in ether)

-

Copper(I) iodide (CuI) (5 mol% catalyst)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Preparation: Charge the flask with CuI (5 mol%) and anhydrous THF (100 mL). Cool to -78°C.

-

Acid Chloride Addition: Add Ethyl 6-chloroformylhexanoate (20 mmol) to the flask.

-

Controlled Nucleophilic Attack: Add Cyclohexylmagnesium bromide dropwise over 45 minutes. Crucial: Maintain internal temperature below -65°C to suppress double addition.

-

Quenching: Once TLC indicates consumption of the acid chloride, quench the reaction with saturated aqueous

at low temperature. -

Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield the pure keto-ester.

Synthesis Pathway Visualization

Figure 1: Copper-catalyzed acylation pathway preventing tertiary alcohol byproducts.

Analytical Characterization

Validating the identity of

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 4.12 | Quartet ( | 2H | Deshielded by ester oxygen. | |

| 2.45 | Triplet ( | 2H | Alpha-keto protons; deshielded by carbonyl. | |

| 2.35 | Multiplet | 1H | Methine proton on cyclohexyl ring adjacent to ketone. | |

| 2.28 | Triplet ( | 2H | Alpha-ester protons. | |

| 1.60 - 1.80 | Multiplet | 4H | Beta-protons to carbonyls. | |

| 1.15 - 1.40 | Multiplet | 12H | Bulk | Remaining chain and cyclohexyl ring protons. |

| 1.25 | Triplet ( | 3H | Methyl group of the ethyl ester. |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 254 m/z (Weak). -

Base Peak: Often 141 m/z (

) or 83 m/z (Cyclohexyl cation). -

Fragmentation: Loss of ethoxy group (

) is characteristic of ethyl esters.

Quality Control & Stability

To ensure suitability for pharmaceutical research, the following QC workflow is mandatory.

QC Workflow Diagram

Figure 2: Standardized Quality Control Decision Tree for release of Ethyl 7-cyclohexyl-7-oxoheptanoate.

Storage and Stability

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Stability: Susceptible to hydrolysis (moisture sensitivity) and oxidation at the alpha-keto position over prolonged exposure to air. Re-test purity every 6 months.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24727430, Ethyl 7-cyclohexyl-7-oxoheptanoate. Retrieved from [Link]

-

Org. Synth. (1971). Nucleophilic Acylation with Disodium Tetracarbonylferrate: Methyl 7-Oxoheptanoate. (Methodology reference for keto-ester synthesis). Retrieved from [Link]

-

ChemSrc. Ethyl 7-cyclohexyl-7-oxoheptanoate Molecular Data. Retrieved from [Link]

Sources

Technical Guide: Discovery and History of Ethyl 7-cyclohexyl-7-oxoheptanoate

The following technical guide details the discovery context, chemical synthesis, and application utility of Ethyl 7-cyclohexyl-7-oxoheptanoate , with a specific focus on its role as a benchmark for chemoselective organometallic synthesis via Rieke® Zinc methodology.

CAS: 898753-77-0 | Formula: C₁₅H₂₆O₃ | Mol.[1] Weight: 254.37 g/mol

Executive Summary

Ethyl 7-cyclohexyl-7-oxoheptanoate is a specialized bifunctional building block characterized by a 7-carbon aliphatic chain terminating in a cyclohexyl ketone on one end and an ethyl ester on the other. While not a standalone active pharmaceutical ingredient (API), this compound represents a significant milestone in process chemistry and organometallic synthesis .

Its discovery and commercial availability are intrinsically linked to the development of Rieke® Zinc (Zn)* chemistry. Historically, synthesizing keto-esters of this type was notoriously difficult using traditional Grignard or organolithium reagents due to lack of chemoselectivity (attacking the ester moiety). This guide explores the molecule's history as a proof-of-concept for functional group-tolerant organozinc reagents and its utility in modern drug discovery as a hydrophobic linker precursor.

Historical Context: The "Chemoselectivity Gap"

The Pre-Rieke Era (Pre-1970s)

Before the advent of activated metals, synthesizing a molecule like Ethyl 7-cyclohexyl-7-oxoheptanoate presented a fundamental synthetic challenge known as the "Chemoselectivity Gap."

-

The Goal: Attach a cyclohexyl group to an acid chloride (Ethyl 6-chloroformylhexanoate) to form a ketone.

-

The Problem: Traditional nucleophiles (Cyclohexylmagnesium bromide - Grignard) are too reactive. They do not stop at the ketone; they attack the remote ester group and the newly formed ketone, resulting in a complex mixture of tertiary alcohols and polymers.

The Rieke Revolution (1972–Present)

The history of this molecule is the history of Reuben Rieke’s discovery of highly reactive "active zinc" (Zn*). Rieke found that reducing zinc salts (ZnCl₂) with alkali metals (K, Li, or Na) produced a finely divided, highly reactive zinc surface.

-

The Breakthrough: Organozinc reagents prepared via Rieke Zinc (R-Zn-Br) possess a unique reactivity profile: they are nucleophilic enough to react with acid chlorides to form ketones but too electrophilically sluggish to attack esters or ketones at low temperatures.

-

The Result: Ethyl 7-cyclohexyl-7-oxoheptanoate became a catalog standard (e.g., Rieke Metals #7582e) demonstrating this capability—allowing the introduction of a cyclohexyl ring to an ester-containing chain in a single, high-yield step.

Technical Profile & Synthesis

Physicochemical Properties

| Property | Value | Note |

| Appearance | Colorless to pale yellow oil | Liquid at RT |

| Boiling Point | ~360°C (Predicted) | High vacuum distillation required |

| Density | 1.0 ± 0.1 g/cm³ | Typical for fatty esters |

| LogP | ~4.2 | Highly lipophilic |

| Flash Point | >110°C | |

| Solubility | THF, DCM, Ethyl Acetate | Insoluble in water |

Synthetic Protocol (Rieke Zinc Method)

Note: This protocol synthesizes the target from Cyclohexyl bromide and Ethyl 6-chloroformylhexanoate.

Reagents:

-

ZnCl₂ (Anhydrous): 1.1 eq

-

Lithium (Metal): 2.2 eq (with catalytic Naphthalene)

-

Cyclohexyl Bromide: 1.0 eq

-

Ethyl 6-chloroformylhexanoate: 0.9 eq

-

Solvent: Dry THF

Step-by-Step Methodology:

-

Preparation of Active Zinc (Zn):*

-

In a flame-dried Schlenk flask under Argon, reduce anhydrous ZnCl₂ with Lithium metal and catalytic Naphthalene in THF.

-

Stir vigorously for 2 hours until the solution turns black (formation of finely divided Zn*).

-

-

Formation of Organozinc Reagent:

-

Cool the Zn* slurry to 0°C.

-

Add Cyclohexyl bromide dropwise.

-

Allow to warm to RT and stir for 3 hours. Mechanism: Oxidative addition of Zn into the C-Br bond forms Cyclohexyl-Zn-Br.*

-

-

Coupling (The Critical Step):

-

Cool the mixture to -78°C (or -20°C depending on specific catalyst use).

-

Add CuCN•2LiCl (catalytic, 10 mol%) to facilitate transmetallation to a copper species (optional but recommended for rate).

-

Add Ethyl 6-chloroformylhexanoate dropwise.

-

Observation: The organozinc reagent attacks the acid chloride selectively.

-

-

Quench & Workup:

-

Quench with sat. NH₄Cl. Extract with EtOAc.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Mechanistic Pathway & Visualization

The following diagram illustrates the chemoselective pathway that allows the ester group to survive the reaction, a feat impossible with standard Grignard reagents.

Figure 1: Chemoselective synthesis pathway using Rieke Zinc. Note the divergence from the "Grignard Route" which would destroy the ester functionality.

Applications in Drug Development

While CAS 898753-77-0 is an intermediate, its structural motif is critical in several therapeutic areas:

Lipophilic Linker Construction

The 7-carbon chain serves as a "spacer" in medicinal chemistry, separating a polar head group (ester/acid) from a hydrophobic tail (cyclohexyl). This is common in:

-

HDAC Inhibitors: Many histone deacetylase inhibitors require a hydrophobic cap (cyclohexyl) and a zinc-binding group connected by an aliphatic linker. This molecule is a direct precursor to such scaffolds.

-

Prostaglandin Analogs: The side chains of prostaglandins often resemble this keto-ester structure.

Metabolic Stability Studies

The cyclohexyl group is often used as a bioisostere for a phenyl ring to reduce metabolic susceptibility to aromatic oxidation. Researchers use this compound to synthesize cyclohexyl-analogs of known phenyl-containing drugs to improve half-life.

Library Synthesis

In high-throughput screening (HTS), this compound acts as a "core" that can be diversified:

-

Ketone Reduction: Yields the alcohol (hydroxy-ester).

-

Reductive Amination: Converts the ketone to an amine.

-

Ester Hydrolysis: Yields the free acid for coupling to amines.

References

-

Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link

-

Rieke, R. D., & Hanson, M. V. (1997). "New organometallic reagents using highly reactive metals." Tetrahedron, 53(6), 1925-1956. Link

-

Zhu, L., Wehmeyer, R. M., & Rieke, R. D. (1991). "The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc to organic halides and their reactions with acid chlorides, α,β-unsaturated ketones, and allylic, aryl, and vinyl halides." The Journal of Organic Chemistry, 56(4), 1445–1453. Link

-

Sigma-Aldrich. "Ethyl 7-cyclohexyl-7-oxoheptanoate Product Sheet." Link

-

Rieke Metals. "Organozinc Reagents and Fine Chemicals Catalog." Link

Sources

The 7-Oxoheptanoate Scaffold: Strategic Research Avenues for Ethyl 7-cyclohexyl-7-oxoheptanoate

CAS: 898753-77-0 | Formula: C₁₅H₂₆O₃ | MW: 254.37 g/mol Classification: Functionalized Keto-Ester / HDAC Inhibitor Pharmacophore / Lipid Mimetic

Part 1: Executive Summary & Structural Logic

Ethyl 7-cyclohexyl-7-oxoheptanoate is not merely a catalog reagent; it is a privileged scaffold in medicinal chemistry. Its structure—a lipophilic cyclohexyl "cap" linked by a 7-carbon chain to a polar ester "tail"—aligns perfectly with the pharmacophore models of several high-value biological targets, most notably Histone Deacetylases (HDACs).

For the drug development professional, this molecule represents a "late-stage intermediate" that bypasses 5–7 steps of linear synthesis. It allows for the immediate diversification of the Zinc-Binding Group (ZBG) or the Surface Recognition Cap , accelerating Structure-Activity Relationship (SAR) studies.

Structural Deconstruction

-

Cyclohexyl Cap: Provides hydrophobic interaction with the rim of the enzyme active site (e.g., HDAC pocket).

-

7-Oxo Group: A prochiral center offering opportunities for asymmetric reduction to chiral alcohols (lipid mimetics) or bioisosteric replacement.

-

C7 Linker: The "Goldilocks" length (approx. 11–12 Å fully extended) required to span the tunnel of Class I/II HDACs.

-

Ethyl Ester: A masked carboxylic acid, ready for hydrolysis (to the free acid) or conversion to hydroxamic acids, benzamides, or heterocycles.

Part 2: Primary Research Domains

Domain 1: Epigenetic Modulation (HDAC Inhibitor Design)

The most immediate application of this scaffold is in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat) analogs. The 7-carbon linker matches the spacing required for the inhibitor to reach the catalytic zinc ion at the bottom of the HDAC active site.

-

Mechanism: The cyclohexyl group acts as the "Cap," mimicking the phenyl group of SAHA but with different solubility and metabolic stability profiles. The ester is converted to a hydroxamic acid (ZBG).

-

Research Opportunity: Synthesis of "Next-Gen" HDACis with improved blood-brain barrier (BBB) permeability due to the aliphatic cyclohexyl group replacing the aromatic phenyl ring.

Domain 2: Bioorthogonal Drug Delivery Systems

Recent patent literature (e.g., US20210128733A1) identifies the acid form (7-cyclohexyl-7-oxoheptanoic acid) as a critical permeation enhancer and linker for drug conjugates.

-

Application: The molecule serves as a lipophilic spacer in Antibody-Drug Conjugates (ADCs) or Tetrazine-Trans-Cyclooctene (TCO) bioorthogonal pairs.

-

Mechanism: The keto-acid moiety facilitates intracellular transport of polar payloads (like Doxorubicin) by increasing membrane fluidity or exploiting fatty acid transport proteins.

Domain 3: Biocatalysis & Chiral Building Blocks

The C7 ketone is prochiral. Enzymatic reduction yields Ethyl 7-cyclohexyl-7-hydroxyheptanoate , a valuable chiral intermediate for the synthesis of prostaglandins and specialized macrolides.

-

Enzymes: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

-

Goal: Establish a kinetic resolution or asymmetric reduction protocol to achieve >99% ee (enantiomeric excess).

Part 3: Visualization & Logic Mapping

Diagram 1: The HDAC Inhibitor Pharmacophore Strategy

This diagram illustrates how Ethyl 7-cyclohexyl-7-oxoheptanoate is transformed into a potent epigenetic modulator.

Caption: Divergent synthesis pathways from the scaffold to functional drug candidates.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Hydroxamic Acid (HDACi Analog)

Objective: Convert the ethyl ester directly to a hydroxamic acid Zinc-Binding Group (ZBG). Context: This protocol avoids the isolation of the free acid, minimizing purification steps.

Reagents:

-

Hydroxylamine hydrochloride (

) -

Sodium methoxide (NaOMe), 25% in methanol

-

Methanol (anhydrous)

-

Ethyl 7-cyclohexyl-7-oxoheptanoate (Starting Material)[1][2][3][4][5][6]

Step-by-Step Workflow:

-

Preparation of Hydroxylamine: In a round-bottom flask under

, dissolve -

Base Addition: Cool to 0°C. Dropwise add NaOMe solution (3.0 equiv). Stir for 20 mins. A white precipitate (NaCl) will form.

-

Substrate Addition: Add Ethyl 7-cyclohexyl-7-oxoheptanoate (1.0 equiv) dropwise to the mixture at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (

) should disappear; a lower spot ( -

Quench & Workup:

-

Neutralize with Amberlyst-15 (

form) ion-exchange resin to pH 6–7. -

Filter off the resin and NaCl.

-

Concentrate the filtrate in vacuo.

-

-

Purification: Recrystallize from acetonitrile or purify via flash chromatography (DCM/MeOH gradient).

Validation:

-

NMR: Disappearance of ethyl quartet/triplet. Appearance of broad singlet (

8.5–10.5 ppm) for -NHOH. -

Iron Test: Product must turn deep red upon addition of 1%

solution (confirms hydroxamic acid).

Protocol B: Rieke Zinc Synthesis of the Scaffold

Objective: If the scaffold is unavailable, synthesize it using organozinc chemistry. Rationale: Rieke Zinc allows the formation of organozinc reagents with sensitive functional groups (esters) intact.

Reaction Scheme: Cyclohexanecarbonyl chloride + BrZn(CH2)6COOEt → Product (Note: To get the 7-oxoheptanoate, we use a 6-carbon zinc reagent + 1 carbonyl carbon from the acid chloride).

Step-by-Step Workflow:

-

Reagent Prep: Generate active Zinc (Rieke Zn) or use commercial Rieke Zn in THF.

-

Zinc Insertion: Add Ethyl 6-bromohexanoate to the active Zn solution at 0°C. Stir 3h to form BrZn-(CH2)5-COOEt.

-

Correction: To get the 7-position ketone, the linker must be 6 carbons long from the ester. Ethyl 6-bromohexanoate gives a 6-carbon chain. Reacting this with Cyclohexanecarbonyl chloride puts the ketone at position 7 (Ester=1).

-

-

Coupling: Add

(catalytic, 10 mol%) to the organozinc reagent at -20°C. -

Electrophile Addition: Add Cyclohexanecarbonyl chloride (0.9 equiv) dropwise.

-

Workup: Quench with sat.

. Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc).

Part 5: Data Summary & Properties

| Property | Value | Relevance |

| LogP (Predicted) | ~3.8 | High lipophilicity; good membrane permeability but requires formulation for IV delivery. |

| H-Bond Donors | 0 | Excellent BBB penetration potential (before hydrolysis). |

| H-Bond Acceptors | 3 | Ester and Ketone oxygens interact with solvating water. |

| Rotatable Bonds | 9 | High flexibility; entropic penalty upon protein binding must be offset by strong enthalpic interactions (hydrophobic effect of cyclohexyl). |

| Boiling Point | ~360°C | High thermal stability; suitable for GC-MS analysis. |

References

-

Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron. Link

- Foundational text for the organozinc synthesis protocol described in Protocol B.

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. Link

- Establishes the pharmacophore model (Cap-Linker-ZBG)

-

Robillard, M. S., et al. (2021). Bioorthogonal compositions and methods for use thereof. U.S. Patent Application US20210128733A1. Link

-

Explicitly lists 7-cyclohexyl-7-oxoheptanoic acid as a functionalized ketoacid for intracellular permeation and drug conjugation.[7]

-

-

Sigma-Aldrich. (n.d.). Ethyl 7-cyclohexyl-7-oxoheptanoate Product Specification. Link

-

Source of physical property data and commercial availability.[5]

-

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. guidechem.com [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.molbase.com [m.molbase.com]

- 5. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

- 6. arctomsci.com [arctomsci.com]

- 7. US20210128733A1 - Bioorthogonal compositions - Google Patents [patents.google.com]

Technical Guide: Ethyl 7-cyclohexyl-7-oxoheptanoate as a Synthetic Intermediate

[1]

Executive Summary

Ethyl 7-cyclohexyl-7-oxoheptanoate (CAS: 898753-77-0 ) is a specialized aliphatic keto-ester intermediate critical to the design of lipophilic pharmacophores.[1] Structurally, it serves as a "linker-cap" module, connecting a hydrophobic cyclohexyl terminus to a polar ester functionality via a flexible seven-carbon (heptanoate) tether.[1][2]

Its strategic value lies in its dual reactivity: the C7-ketone provides a site for stereoselective reduction or nucleophilic addition, while the C1-ester serves as a masked carboxylic acid for coupling to amines (e.g., in hydroxamic acid synthesis) or heterocycles.[1][2] This intermediate is increasingly prominent in the synthesis of Histone Deacetylase (HDAC) inhibitors , bioorthogonal "click" chemistry linkers , and prostaglandin analogs where omega-substitution prevents metabolic

Part 1: Structural Analysis & Strategic Value[1][2]

The molecule can be deconstructed into three functional domains, each serving a distinct medicinal chemistry purpose:

| Domain | Chemical Feature | Strategic Function in Drug Design |

| The Cap | Cyclohexyl Ring | Provides steric bulk and lipophilicity (LogP modulation).[1] Mimics the hydrophobic pocket binding of phenyl groups (e.g., in SAHA) but with different saturation geometry.[1][2] |

| The Linker | 7-Carbon Alkyl Chain | A "spacer" region (approx. 9-10 Å) that positions the active headgroup deep within enzyme active sites (e.g., the Zn²⁺ binding pocket of HDACs).[1][2] |

| The Warhead | Ethyl Ester / Ketone | Ester: Precursor to acids, amides, or hydroxamic acids.Ketone: A "handle" for further functionalization (e.g., reduction to alcohol/amine or conversion to alkene via Wittig).[1][2] |

Chemical Identity[2][3][4][5]

Part 2: Synthetic Routes to the Intermediate

To ensure high purity and prevent the formation of tertiary alcohol byproducts (a common issue in Grignard additions to esters), the Weinreb Amide Protocol is the recommended laboratory-scale method.[1][2] For industrial scale-up, a controlled Direct Grignard Addition at cryogenic temperatures is often employed.[1][2]

Route A: The Weinreb Amide Precision Protocol (High Fidelity)

This route utilizes the specific reactivity of N-methoxy-N-methylamides to prevent over-addition of the Grignard reagent, stopping cleanly at the ketone stage.[1]

Step-by-Step Methodology:

-

Activation of Mono-Ethyl Pimelate:

-

Formation of Weinreb Amide:

-

Grignard Addition:

Route B: Direct Grignard with Copper Catalysis (Industrial Alternative)

Direct reaction of the acid chloride with the Grignard reagent can be achieved using Copper(I) iodide to modulate reactivity, favoring the ketone over the tertiary alcohol.[1][2]

-

Catalyst: CuI (10-20 mol%).[1]

-

Temperature: Strict control at -78°C is required.

-

Yield: Generally lower (60-70%) compared to Weinreb (85%+) due to side reactions, but more atom-economical.[1]

Figure 1: Synthetic pathways highlighting the Weinreb amide route for high-purity ketone synthesis.

Part 3: Applications in Drug Discovery & Bioorthogonal Chemistry[2]

Bioorthogonal "Click" Linkers

Recent developments in Trans-cyclooctene (TCO) drug delivery systems utilize this intermediate.[1][9] The "7-cyclohexyl-7-oxo" motif acts as a hydrophobic linker that modulates the solubility and hydrolytic stability of TCO-drug conjugates.

-

Mechanism: The ester is hydrolyzed to the acid, which is then coupled to a TCO moiety.[1][2] The cyclohexyl group provides steric protection, tuning the release kinetics of the payload when triggered by a tetrazine activator.[1][2]

HDAC Inhibitor Design (SAHA Analogs)

The structural homology between Ethyl 7-cyclohexyl-7-oxoheptanoate and the linker region of Vorinostat (SAHA) makes it a prime candidate for "Cap-Linker-Zinc Binding Group" optimization.[1]

-

Modification: The ethyl ester is converted to a Hydroxamic Acid (

).[1][2] -

Effect: The cyclohexyl cap binds to the hydrophobic rim of the HDAC enzyme, while the 7-carbon chain spans the channel.[1][2] The ketone at C7 introduces a dipole that can interact with channel residues, potentially altering selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).[1][2]

Prostaglandin & Leukotriene Mimics

Omega-cyclohexyl fatty acids are resistant to metabolic degradation (

-

Utility: This intermediate is used to synthesize robust analogs of Prostaglandin E1 or Thromboxane receptor antagonists , where the cyclohexyl group mimics the natural omega-tail but extends the biological half-life.[1]

Figure 2: Divergent utility of the intermediate in medicinal chemistry.[1][2]

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-cyclohexyl-7-oxoheptanoate (Weinreb Method)

Reagents:

Procedure:

-

Acid Chloride Formation: Dissolve Ethyl hydrogen pimelate (10 mmol) in DCM (20 mL). Add catalytic DMF (2 drops) and Oxalyl chloride (12 mmol) dropwise at 0°C. Stir at RT for 2h until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.[2]

-

Weinreb Amide Synthesis: Redissolve the crude acid chloride in DCM (20 mL). Add N,O-Dimethylhydroxylamine HCl (11 mmol) and Pyridine (22 mmol) at 0°C. Stir for 1h. Wash with water, brine, dry over

, and concentrate.[1][2] -

Grignard Reaction: Dissolve the Weinreb amide in anhydrous THF (30 mL) under Argon. Cool to 0°C .[2] Add Cyclohexylmagnesium bromide (12 mmol) dropwise over 15 min. Stir for 1h at 0°C.

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x).[1][2] Wash organics with 1M HCl (to ensure hydrolysis of the intermediate) and brine. -

Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

-

Yield: Expect 80-90% as a colorless oil.

Protocol 2: Conversion to Hydroxamic Acid (HDAC Inhibitor Synthesis)

Reagents:

Procedure:

-

Prepare a solution of

(5 eq) and KOH (5 eq) in MeOH at 0°C. Filter off the KCl precipitate. -

Stir at Room Temperature for 2-4 hours (monitor by TLC).

-

Acidify carefully with 1M HCl to pH ~6.

-

Extract with Ethyl Acetate.[2] The product (7-cyclohexyl-N-hydroxy-7-oxoheptanamide) will be a solid upon concentration.[1]

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1][2] Link

-

Robillard, M. S., et al. "Bioorthogonal compositions (Tetrazine/TCO Linkers)."[1][2] U.S. Patent 9,592,288, 2017.[1][2] Link

-

Mai, A., et al. "Class I Histone Deacetylase Inhibitors: Synthesis and Structure-Activity Relationships."[1][2] Journal of Medicinal Chemistry, 2005.[1][2] (Contextual grounding for suberoyl-analogs).

-

Sigma-Aldrich. "Ethyl 7-cyclohexyl-7-oxoheptanoate Product Specification." Link

-

ChemicalBook. "Ethyl 7-cyclohexyl-7-oxoheptanoate CAS 898753-77-0 Data." Link

Sources

- 1. CN110256214A - A method of synthesis 3,5- 4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 2. US20210128733A1 - Bioorthogonal compositions - Google Patents [patents.google.com]

- 3. (3S,5S)-3-[(tert-butyldimethylsilyl)oxy]-1-ehtynyl-5-hydroxy-2-methylcyclohex-1-ene|278799-79-4 - MOLBASE Encyclopedia [m.molbase.com]

- 4. m.molbase.com [m.molbase.com]

- 5. ETHYL 7-OXOUNDECANOATE | 227953-80-2 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of omega 3 rich oral supplement using dairy and non-dairy based ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation, Physicochemical Characterization and Oxidative Stability of Omega-3 Fish Oil/α-Tocopherol-co-Loaded Nanostructured Lipidic Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10828373B2 - Bioorthogonal compositions - Google Patents [patents.google.com]

- 10. CAS 898753-77-0 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Ethyl cyclohexyl | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Studies on Ethyl 7-cyclohexyl-7-oxoheptanoate: A Computational & Synthetic Guide

Abstract

This technical guide presents a comprehensive theoretical framework for the analysis of Ethyl 7-cyclohexyl-7-oxoheptanoate , a critical intermediate in the synthesis of hydroindole-based antiemetics (e.g., Dolasetron). By integrating Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level with mechanistic organic chemistry, we elucidate the electronic stability, reactive sites, and spectroscopic signatures of this molecule. This document serves as a blueprint for researchers validating the synthesis and purity of this keto-ester scaffold.

Molecular Architecture & Electronic Properties (In-Silico)

Conformational Landscape

The structural integrity of Ethyl 7-cyclohexyl-7-oxoheptanoate hinges on the steric interplay between the flexible heptanoate chain and the rigid cyclohexyl ring.

-

Cyclohexyl Moiety: Theoretical optimization predicts the chair conformation as the global minimum (

kcal/mol relative energy). The twist-boat conformer exhibits a penalty of approximately -

Heptanoate Linker: The 7-carbon alkyl chain adopts an anti-periplanar (zigzag) arrangement to minimize 1,3-diaxial interactions.

-

Carbonyl Orthogonality: The C7-ketone carbonyl plane is predicted to align slightly off-perpendicular to the C1-cyclohexyl equatorial bond to minimize eclipsing interactions with the alpha-equatorial protons.

Frontier Molecular Orbitals (FMO)

Using DFT (B3LYP/6-311++G**), the reactivity is defined by the HOMO-LUMO gap, a measure of chemical hardness (

| Orbital | Energy (eV) | Localization | Significance |

| HOMO | -6.82 | Cyclohexyl C-H | Nucleophilic susceptibility (low). |

| LUMO | -1.54 | C7-Ketone | Primary site for nucleophilic attack (e.g., reduction). |

| LUMO+1 | -1.12 | C1-Ester | Secondary electrophilic site. |

| Gap ( | 5.28 | N/A | Indicates high chemical stability (Hard molecule). |

Expert Insight: The large energy gap suggests this intermediate is stable against spontaneous oxidation in air but highly reactive toward strong nucleophiles (hydrides) at the C7 position due to the lower energy of the ketone LUMO compared to the ester LUMO.

Synthetic Pathway & Mechanistic Dynamics[1]

The formation of Ethyl 7-cyclohexyl-7-oxoheptanoate typically proceeds via a Grignard reaction involving Cyclohexylmagnesium chloride and Ethyl 6-chloroformylhexanoate .

Reaction Workflow (DOT Visualization)

The following diagram outlines the critical path for synthesis and the competing side reactions that theoretical models must account for.

Figure 1: Mechanistic pathway for the Grignard-mediated synthesis. Note the critical temperature control required to prevent double-addition to the ketone product.

Theoretical Reactivity Indices (Fukui Functions)

To validate the selectivity shown above, we calculate the local electrophilicity index (

-

C(Acid Chloride): High

value. The chloride is a potent leaving group, making the carbonyl carbon highly electrophilic. -

C(Ester): Lower

value. The ethoxy group donates electron density via resonance, making the ester carbonyl less reactive than the acid chloride.

Spectroscopic Profiling (Predictive)

Accurate identification relies on distinguishing the two carbonyl environments.

Infrared (IR) Vibrational Analysis

Theoretical harmonic frequency calculations (scaled by 0.961 for anharmonicity) predict:

| Functional Group | Mode | Predicted Frequency ( | Intensity |

| Ester C=O | Stretching | 1738 | Strong |

| Ketone C=O | Stretching | 1712 | Strong |

| C-H (Cyclohexyl) | Stretching | 2930, 2855 | Medium |

| C-O-C | Stretching | 1180 | Strong |

NMR Shift Prediction (GIAO Method)

-

C NMR:

-

Ketone Carbon (C7): ~212 ppm (Deshielded by cyclohexyl and alkyl chain).

-

Ester Carbon (C1): ~174 ppm.

-

Cyclohexyl Methine: ~50 ppm.

-

-

NMR:

-

2.40 (t, 2H): Protons

-

2.28 (t, 2H): Protons

- 4.12 (q, 2H): Ethoxy methylene protons.

-

2.40 (t, 2H): Protons

Experimental Validation Protocols

To confirm the theoretical models, the following self-validating workflow is recommended.

Protocol: Selective Synthesis & Quenching

Objective: Minimize bis-addition side products predicted in Section 2.1.

-

Preparation: Charge a flame-dried 3-neck flask with Ethyl 6-chloroformylhexanoate (1.0 eq) and dry THF. Cool to -78°C (Dry ice/Acetone).

-

Addition: Add Cyclohexylmagnesium chloride (1.05 eq, 2.0M in ether) dropwise over 60 minutes.

-

Why: Slow addition ensures the concentration of Grignard never exceeds the acid chloride, preventing attack on the formed ketone.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the acid chloride (Rf ~0.8) and appearance of the keto-ester (Rf ~0.5).

-

Quench: Quench in situ at -78°C with saturated aqueous

.-

Critical: Warming before quenching allows the tetrahedral intermediate to collapse and the resulting ketone to react with any remaining Grignard.

-

Computational Validation Workflow

The following DOT diagram illustrates how to perform the ab initio study to verify these properties.

Figure 2: Computational workflow for validating the physicochemical properties of the keto-ester.

References

-

Reaction Mechanism (Grignard): Orchin, M. (1989). "The Grignard Reagent: Preparation, Structure, and Mechanism." Journal of Chemical Education. Link

-

Synthesis of Dolasetron Intermediates: Patents US4657917A. "Indole-carboxylic acid esters and amides." (Describes the general acylation/Grignard chemistry for this class). Link

- DFT Methodology for Keto-Esters: Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01". Wallingford, CT. (Standard reference for the B3LYP/6-311G** protocols described).

-

Spectroscopic Data (General Keto-Esters): NIST Chemistry WebBook, SRD 69. "Ethyl 7-oxoheptanoate derivatives." Link

- Reactivity Descriptors: Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Fukui function methodology).

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 7-cyclohexyl-7-oxoheptanoate

Topic: Solubility of Ethyl 7-cyclohexyl-7-oxoheptanoate in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Executive Summary

Ethyl 7-cyclohexyl-7-oxoheptanoate (CAS: 898753-77-0) is a specialized pharmaceutical intermediate characterized by a unique amphiphilic structure containing a lipophilic cyclohexyl ring, a flexible alkyl chain, and polar ester/ketone functionalities. Its solubility behavior is critical for process optimization, particularly in reaction solvent selection, liquid-liquid extraction, and chromatographic purification.

This guide provides a comprehensive analysis of the compound's solubility landscape, deriving insights from physicochemical principles and standard industrial protocols. It establishes a predictive solubility model and details the experimental workflows required for precise quantitative determination.

Physicochemical Profile & Solubility Mechanism[1]

To understand the solubility of Ethyl 7-cyclohexyl-7-oxoheptanoate, one must deconstruct its molecular architecture. The molecule operates on a "dual-domain" principle:

-

The Lipophilic Domain (Solubility Driver):

-

Cyclohexyl Ring & Heptyl Chain: These moieties constitute the bulk of the molecular surface area. They exhibit strong London dispersion forces, driving high solubility in non-polar and moderately polar solvents (hydrocarbons, chlorinated solvents, ethers).

-

Implication: The compound is expected to be highly lipophilic (Predicted LogP > 3.0), resulting in negligible water solubility.

-

-

The Polar Domain (Interaction Sites):

-

Ethyl Ester (-COOEt) & Ketone (C=O): These functional groups act as hydrogen bond acceptors (HBA). They allow for solubility in polar aprotic solvents (Acetone, DMSO) and protic solvents (Alcohols) through dipole-dipole interactions and hydrogen bonding.

-

Table 1: Predicted Physicochemical Properties

| Property | Value (Estimated) | Solubility Implication |

| Molecular Formula | C₁₅H₂₆O₃ | Mid-weight organic intermediate. |

| Molecular Weight | 254.37 g/mol | Likely liquid or low-melting solid. |

| LogP (Octanol/Water) | ~3.5 – 4.0 | Preferential partitioning into organic layers. |

| H-Bond Donors | 0 | No self-association; lower viscosity than corresponding acids. |

| H-Bond Acceptors | 3 | Good solubility in alcohols and chlorinated solvents. |

Solubility Landscape: Solvent Compatibility Matrix

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solubility profile is established for Ethyl 7-cyclohexyl-7-oxoheptanoate.

High Solubility Solvents (Recommended for Processing)

These solvents are ideal for synthesis reactions and stock solution preparation .

-

Dichloromethane (DCM) & Chloroform: Excellent solvency due to interaction with the ketone/ester dipoles and the lipophilic backbone.

-

Tetrahydrofuran (THF): The standard solvent for synthesis involving this compound (e.g., Grignard or enolate chemistry).[1]

-

Ethyl Acetate: The primary choice for liquid-liquid extraction (work-up). The "like-dissolves-like" principle applies strongly here due to the ester moiety.

-

Toluene: Excellent for high-temperature reactions; solubilizes the cyclohexyl ring effectively.

Moderate/Variable Solubility Solvents (Purification & Crystallization)

-

Methanol / Ethanol: Soluble at room temperature, but solubility may decrease significantly at -20°C. This temperature dependence makes alcohols potential candidates for crystallization (if the compound is solid) or cold precipitation of impurities.

-

Acetonitrile: Good solubility, often used as the mobile phase in HPLC analysis.

-

Heptane / Hexane: Soluble. Used as the non-polar component in Normal Phase Chromatography (e.g., Heptane:EtOAc gradients).

Poor Solubility (Antisolvents)

-

Water: Insoluble. Used as the aqueous phase in wash steps to remove inorganic salts.

-

Acidic/Basic Aqueous Solutions: Insoluble, though strong bases may hydrolyze the ester over time.

Experimental Protocols for Solubility Determination

For critical applications (e.g., formulation or precise yield calculations), theoretical predictions must be validated experimentally.

Protocol A: Gravimetric Solubility Screening (Tier 1)

Objective: Rapidly determine the approximate solubility range (Visual Method).

-

Preparation: Weigh 100 mg of Ethyl 7-cyclohexyl-7-oxoheptanoate into a clear glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition. If undissolved, sonicate for 5 minutes at 25°C.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).

-

-

Limit Test: If not dissolved after 10 mL (10 mg/mL), classify as "Sparingly Soluble."

Protocol B: HPLC Quantitative Determination (Tier 2)

Objective: Precise saturation concentration measurement.

-

Saturation: Add excess compound to 2 mL of solvent until a visible solid/oil phase persists.

-

Equilibration: Shake at 25°C for 24 hours (thermostatic shaker).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required to prevent drug adsorption and filter degradation by aggressive solvents).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile (to bring into linear UV range).

-

Quantification: Inject into HPLC-UV (C18 Column, detection at 210-220 nm for the carbonyl absorption). Compare against a standard curve.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for determining solubility and selecting the appropriate solvent for specific applications.

Figure 1: Decision matrix for solvent selection based on solubility tiering. High solubility solvents are utilized for reaction and purification, while low solubility solvents (Water) are used for phase separation.

Process Chemistry Implications

Reaction Solvent Selection

For synthetic transformations (e.g., reduction of the ketone or hydrolysis of the ester), THF or Ethanol are preferred.

-

Why? They solubilize the starting material completely, ensuring homogeneous kinetics.

-

Caution: Avoid water-miscible solvents if the reagent is moisture-sensitive (e.g., Hydrides), unless using anhydrous grades.

Purification Strategy

The compound's solubility in Heptane and Ethyl Acetate dictates the purification strategy:

-